(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-1-[[(2S)-1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid (2S)-2-[[(2S)-5-(Diaminomethylideneamino)-1-[[(2S)-1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid Antipain is a serine/cysteine protease inhibitor originally isolated from various strains of actinomycetes. Early studies investigated the potential for antipain to alter DNA damage and chromosomal aberrations in irradiated cells or those treated with chemical mutagens such as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). Antipain was used in 2010 to obtain a crystal structure of the Leishmania major oligopeptidase B (OPB), a serine protease that serves as a virulence factor in trypanosomatids. The binding of antipain to OPB has been used in molecular dynamic studies to identify other OPB inhibitors with more favourable pharmacodynamic and pharmacokinetic properties for potential development as anti-trypanosomatid drugs.
An oligopeptide produced by various bacteria which acts as a protease inhibitor.
Brand Name: Vulcanchem
CAS No.: 37691-11-5
VCID: VC0519043
InChI: InChI=1S/C27H44N10O6/c1-16(2)21(23(40)34-18(15-38)10-6-12-32-25(28)29)37-22(39)19(11-7-13-33-26(30)31)35-27(43)36-20(24(41)42)14-17-8-4-3-5-9-17/h3-5,8-9,15-16,18-21H,6-7,10-14H2,1-2H3,(H,34,40)(H,37,39)(H,41,42)(H4,28,29,32)(H4,30,31,33)(H2,35,36,43)/t18?,19-,20-,21-/m0/s1
SMILES: CC(C)C(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O
Molecular Formula: C27H44N10O6
Molecular Weight: 604.7 g/mol

(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-1-[[(2S)-1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid

CAS No.: 37691-11-5

Inhibitors

VCID: VC0519043

Molecular Formula: C27H44N10O6

Molecular Weight: 604.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-1-[[(2S)-1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid - 37691-11-5

CAS No. 37691-11-5
Product Name (2S)-2-[[(2S)-5-(Diaminomethylideneamino)-1-[[(2S)-1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid
Molecular Formula C27H44N10O6
Molecular Weight 604.7 g/mol
IUPAC Name (2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid
Standard InChI InChI=1S/C27H44N10O6/c1-16(2)21(23(40)34-18(15-38)10-6-12-32-25(28)29)37-22(39)19(11-7-13-33-26(30)31)35-27(43)36-20(24(41)42)14-17-8-4-3-5-9-17/h3-5,8-9,15-16,18-21H,6-7,10-14H2,1-2H3,(H,34,40)(H,37,39)(H,41,42)(H4,28,29,32)(H4,30,31,33)(H2,35,36,43)/t18?,19-,20-,21-/m0/s1
Standard InChIKey JDJDCTHSLWTHBU-MAHYXTOZSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O
SMILES CC(C)C(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O
Canonical SMILES CC(C)C(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O
Appearance Solid powder
Description Antipain is a serine/cysteine protease inhibitor originally isolated from various strains of actinomycetes. Early studies investigated the potential for antipain to alter DNA damage and chromosomal aberrations in irradiated cells or those treated with chemical mutagens such as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). Antipain was used in 2010 to obtain a crystal structure of the Leishmania major oligopeptidase B (OPB), a serine protease that serves as a virulence factor in trypanosomatids. The binding of antipain to OPB has been used in molecular dynamic studies to identify other OPB inhibitors with more favourable pharmacodynamic and pharmacokinetic properties for potential development as anti-trypanosomatid drugs.
An oligopeptide produced by various bacteria which acts as a protease inhibitor.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Antipain; CCRIS 3605;
Reference 1: Nakae K, Kojima F, Sawa R, Kubota Y, Igarashi M, Kinoshita N, Adachi H, Nishimura Y, Akamatsu Y. Antipain Y, a new antipain analog that inhibits neurotransmitter release from rat dorsal root ganglion neurons. J Antibiot (Tokyo). 2010 Jan;63(1):41-4. doi: 10.1038/ja.2009.109. Epub 2009 Nov 13. PubMed PMID: 19911027.
2: DiPaolo JA, Amsbaugh SC, Popescu NC. Antipain inhibits N-methyl-N'-nitro-N-nitrosoguanidine-induced transformation and increases chromosomal aberrations. Proc Natl Acad Sci U S A. 1980 Nov;77(11):6649-53. PubMed PMID: 6935676; PubMed Central PMCID: PMC350344.
3: Afzal V, Wiencke JK, Wolff S. Antipain-mediated suppression of X-ray-induced chromosomal aberrations in human lymphocytes. Carcinogenesis. 1989 Jul;10(7):1193-6. PubMed PMID: 2736713.
4: Ichikawa-Ryo H, Kondo S. Differential antimutagenic effects of caffeine and the protease inhibitor antipain on mutagenesis by various mutagens in Escherichia coli. Mutat Res. 1980 Sep;72(2):311-22. PubMed PMID: 7003368.
5: Isogai E, Suzuki N. Involvement of antipain-sensitive protease activity in suppression of UV-mutagenicity by human interferon-alpha. Mutat Res. 1994 Nov;325(2-3):81-5. PubMed PMID: 7523935.
6: Sugita K, Suzuki N, Niimi H. Involvement of antipain-sensitive protease activity in the interferon-beta-induced UV-refractoriness of Cockayne syndrome fibroblasts. Mutat Res. 1996 Oct 25;357(1-2):177-81. PubMed PMID: 8876692.
7: Nguyen QV, Knapp W, Humphreys RE. Inhibition by leupeptin and antipain of the intracellular proteolysis of Ii. Hum Immunol. 1989 Mar;24(3):153-63. PubMed PMID: 2925452.
8: Sun C, Colman M, Redpath JL. Suppression of the radiation-induced expression of a tumor-associated antigen in human cell hybrids by the protease inhibitor antipain. Carcinogenesis. 1988 Dec;9(12):2333-5. PubMed PMID: 3191580.
9: Zagorul'ko OI, Gnezdilov AV, Medvedeva LA, Samoĭlova NV. [The necessity and possibilities of the antipain help organization in multyprofile clinics]. Khirurgiia (Mosk). 2013;(1):13-6. Review. Russian. PubMed PMID: 23503344.
10: Coombs GH, Baxter J. Inhibition of Leishmania amastigote growth by antipain and leupeptin. Ann Trop Med Parasitol. 1984 Feb;78(1):21-4. PubMed PMID: 6721611.
11: Schwartz JL, Weichselbaum RR. Antipain-mediated suppression of sister chromatid exchanges induced by an inhibitor of poly (ADP-ribose) polymerase. Environ Mutagen. 1985;7(5):703-9. PubMed PMID: 3930238.
12: Nomura T, Enomoto T, Shibata K, Kanzaki T, Tanaka H, Hata S, Kimura S, Kusafuka T, Sobue K, Miyamoto S, et al. Antiteratogenic effects of tumor inhibitors, caffeine, antipain, and retinoic acid in mice. Cancer Res. 1983 Nov;43(11):5156-62. PubMed PMID: 6413055.
13: Bolli R, Cannon RO, Speir E, Goldstein RE, Epstein SE. Role of cellular proteinases in acute myocardial infarction. I. Proteolysis in nonischemic and ischemic rat myocardium and the effects of antipain, leupeptin, pepstatin and chymostatin administered in vivo. J Am Coll Cardiol. 1983 Oct;2(4):671-80. PubMed PMID: 6350399.
14: Long SD, Quigley JP, Troll W, Kennedy AR. Protease inhibitor antipain suppresses 12-O-tetradecanoyl-phorbol-13-acetate induction of plasminogen activator in transformable mouse embryo fibroblasts. Carcinogenesis. 1981;2(9):933-6. PubMed PMID: 6794928.
15: Picard A, Labbé JC, Peaucellier G, Dorée M. Antipain microinjection prevents progesterone to inhibit adenyl cyclase in Xenopus oocytes. Cell Biol Int Rep. 1987 Feb;11(2):81-8. PubMed PMID: 2435416.
16: Vaccari M, Argnani A, Horn W, Silingardi P, Giungi M, Mascolo MG, Bartoli S, Grilli S, Colacci A. Effects of the protease inhibitor antipain on cell malignant transformation. Anticancer Res. 1999 Jan-Feb;19(1A):589-96. PubMed PMID: 10226603.
17: Ruggiero M, Lapetina EG. Antipain or leupeptin in combination with aspirin or indomethacin synergistically inhibit human platelet activation by thrombin and trypsin. Adv Prostaglandin Thromboxane Leukot Res. 1987;17A:563-8. PubMed PMID: 2959114.
18: Isogai E, Ishijima S, Sonoda T, Kita K, Suzuki H, Hasegawa R, Yamamori H, Takakubo Y, Suzuki N. Protease activation following UV irradiation is linked to hypomutability in human cells selected for resistance to combination of UV and antipain. Mutat Res. 1998 Jul 17;403(1-2):215-22. PubMed PMID: 9726021.
19: Nomura T, Hata S, Enomoto T, Tanaka H, Shibata K. Inhibiting effects of antipain on urethane-induced lung neoplasia in mice. Br J Cancer. 1980 Oct;42(4):624-6. PubMed PMID: 7437293; PubMed Central PMCID: PMC2010431.
20: Suzuki K, Tsuji S, Ishiura S. Effect of Ca2+ on the inhibition of calcium-activated neutral protease by leupeptin, antipain and epoxysuccinate derivatives. FEBS Lett. 1981 Dec 21;136(1):119-22. PubMed PMID: 6274695.
PubChem Compound 16211183
Last Modified Nov 11 2021
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